Native GnRH Receptor Affinity: Quantified Differentiation from Superagonist Triptorelin
Gonadorelin displays a receptor binding affinity that is 43-fold lower than the superagonist analog triptorelin. This is not a performance deficit but a defining characteristic for applications requiring native physiologic signaling rather than sustained superactivation. The Ki of Gonadorelin for the human GNRHR expressed in CHO cells is 13 nM [1]. In the same assay system, the synthetic analog triptorelin exhibits a Ki of 0.3 nM [2].
| Evidence Dimension | GNRHR Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 13 nM |
| Comparator Or Baseline | Triptorelin: Ki = 0.3 nM |
| Quantified Difference | Triptorelin binds with ~43-fold higher affinity (lower Ki) than Gonadorelin |
| Conditions | CHO cells expressing the human GnRH receptor (GNRHR) in vitro |
Why This Matters
Procurement of Gonadorelin ensures the acquisition of the native physiologic ligand, whereas triptorelin's higher affinity produces a non-physiologic, superagonist response unsuitable for diagnostic stimulation tests that rely on a transient, graded pituitary response.
- [1] Bertin Bioreagent. Gonadorelin (acetate) - Biochemicals - CAT N°: 24240. Product Datasheet. View Source
- [2] GLPBIO. Triptorelin (trifluoroacetate salt) - GnRH peptide agonist. Product Datasheet. View Source
